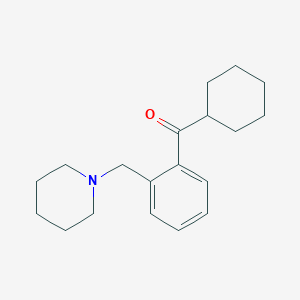

Cyclohexyl 2-(piperidinomethyl)phenyl ketone

Description

BenchChem offers high-quality Cyclohexyl 2-(piperidinomethyl)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 2-(piperidinomethyl)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c21-19(16-9-3-1-4-10-16)18-12-6-5-11-17(18)15-20-13-7-2-8-14-20/h5-6,11-12,16H,1-4,7-10,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBWQTXMDPSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643623 | |

| Record name | Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-89-2 | |

| Record name | Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone, a complex molecule integrating a cyclohexyl ketone, a phenyl ring, and a piperidinylmethyl substituent. While direct literature on this specific compound is sparse, this document synthesizes information from analogous structures and established chemical principles to propose a viable synthetic route, predict its physicochemical properties, and discuss its potential pharmacological significance. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's chemical landscape and potential applications.

Introduction and Molecular Overview

Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone is a tertiary amine and a ketone with the chemical formula C₁₉H₂₇NO. Its structure features a central benzophenone-like core, where one of the phenyl rings is substituted at the ortho position with a piperidinylmethyl group, and the other phenyl ring is replaced by a cyclohexyl group. The strategic placement of the bulky, basic piperidine moiety ortho to the carbonyl group is expected to significantly influence the molecule's conformation, reactivity, and biological activity. The piperidine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and bioactive compounds, suggesting that this molecule may possess interesting pharmacological properties.[1]

The structural uniqueness of this compound lies in the combination of a flexible cyclohexyl ring, a rigid phenyl core, and a basic piperidinyl group. This amalgamation of features could lead to novel interactions with biological targets.

Physicochemical Properties

Based on its structure, the following physicochemical properties for cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone can be predicted. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug formulations.

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₉H₂₇NO | N/A |

| Molecular Weight | 285.43 g/mol | N/A |

| XLogP3 | 4.5 | N/A |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 4 | N/A |

Proposed Synthesis Pathway

Caption: Proposed multi-step synthesis of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Piperidin-1-ylmethyl)benzoic acid

This initial step involves the nucleophilic substitution of methyl 2-(bromomethyl)benzoate with piperidine, followed by the hydrolysis of the resulting ester.

-

Protocol for Methyl 2-(piperidin-1-ylmethyl)benzoate:

-

In a round-bottom flask, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in toluene.

-

Add piperidine (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours.

-

The formation of a white precipitate (piperidine hydrobromide) will be observed.

-

Filter the precipitate and wash with toluene.

-

The filtrate, containing the desired product, can be purified by column chromatography on silica gel.[2]

-

-

Protocol for 2-(Piperidin-1-ylmethyl)benzoic acid:

-

Dissolve methyl 2-(piperidin-1-ylmethyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

-

Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.[3]

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.

-

The product, 2-(piperidin-1-ylmethyl)benzoic acid, will precipitate and can be collected by filtration.

-

Step 2: Formation of Cyclohexyl(2-(piperidin-1-ylmethyl)phenyl)methanol

This step utilizes a Grignard reaction, a powerful tool for carbon-carbon bond formation.[4]

-

The 2-(piperidin-1-ylmethyl)benzoic acid is first converted to its acid chloride by reacting with thionyl chloride (SOCl₂).

-

In a separate flask, prepare the cyclohexylmagnesium bromide Grignard reagent from cyclohexyl bromide and magnesium turnings in anhydrous diethyl ether.

-

The acid chloride is then slowly added to the Grignard reagent at 0 °C.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The resulting secondary alcohol, cyclohexyl(2-(piperidin-1-ylmethyl)phenyl)methanol, is extracted with an organic solvent and purified by column chromatography.

Step 3: Oxidation to Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone

The final step is the oxidation of the secondary alcohol to the desired ketone.

-

A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is recommended to avoid over-oxidation or side reactions involving the piperidine nitrogen.[5]

-

The alcohol from the previous step is dissolved in a suitable solvent (e.g., dichloromethane for PCC).

-

The oxidizing agent is added, and the reaction is stirred at room temperature until completion.

-

The crude product is then purified by column chromatography to yield the final product, cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone.

Potential Pharmacological Significance and Applications

The chemical structure of cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone suggests several potential areas of pharmacological interest, primarily due to the presence of the piperidine and benzophenone-like moieties.

Central Nervous System (CNS) Activity

Many compounds containing a piperidine ring exhibit significant CNS activity. The structural similarity to some reported serotonin (5-HT) receptor ligands and other CNS-active agents suggests that this molecule could be a candidate for neurological drug discovery.[6] The ortho-substitution on the phenyl ring can influence the molecule's interaction with various receptors.

Anticancer and Anti-inflammatory Potential

Benzophenone derivatives have been explored for their anti-inflammatory and anticancer properties.[7] The piperidine moiety can enhance the bioavailability and target engagement of these compounds.[1] The overall lipophilicity and the presence of a basic nitrogen atom could facilitate cell membrane permeability, a crucial factor for intracellular drug targets.

As a Versatile Synthetic Intermediate

Beyond its potential direct biological activity, cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone can serve as a valuable intermediate for the synthesis of more complex heterocyclic systems. The ketone functionality is a versatile handle for further chemical modifications, such as the introduction of chiral centers or the construction of fused ring systems.

Conclusion

Cyclohexyl[2-(1-piperidinylmethyl)phenyl]methanone represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a plausible synthetic pathway, predicted its key physicochemical properties, and outlined its potential pharmacological applications based on established chemical principles and data from analogous structures. The proposed synthesis is robust and utilizes well-understood reactions, making the compound accessible for further investigation. Future research should focus on the validation of this synthetic route, the characterization of the compound's biological activity, and the exploration of its potential as a lead compound in drug discovery programs.

References

-

Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019, December 17). ACS Omega. Retrieved February 24, 2026, from [Link]

- US Patent for Synthesis of 2-aminobenzophenones. (n.d.). Google Patents.

-

Synthetic Methodologies and Pharmacological Significance of 2-Aminobenzophenones as Versatile Building Block. (2018, September 25). Asian Journal of Organic & Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

-

Synthesis of 2-Hydroxyquinolines from 2-Amino-benzophenones and N,N-Dimethylacetamide. (2006, October 24). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

- US Patent for Process for preparing benzoic acids. (n.d.). Google Patents.

-

Grignard Reaction. (n.d.). Retrieved February 24, 2026, from [Link]

-

2-[(2,3-Dimethylpiperidin-1-yl)methyl]benzoic acid. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. (n.d.). PrepChem. Retrieved February 24, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

-

Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. (2000, February 10). PubMed. Retrieved February 24, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. Retrieved February 24, 2026, from [Link]

-

Predict the products formed when cyclohexanecarbaldehyde reacts with following reagents. (n.d.). Vaia. Retrieved February 24, 2026, from [Link]

-

Green Chemistry. (2022, April 6). University of Liverpool. Retrieved February 24, 2026, from [Link]

-

Predict the products formed when cyclohexanecarbaldehyde reacts with... (n.d.). Pearson+. Retrieved February 24, 2026, from [Link]

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved February 24, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023, February 9). MDPI. Retrieved February 24, 2026, from [Link]

-

The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Antioxidant potential of piperidine containing compounds-a short review. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

-

(4-(1-(Piperidin-1-yl)cyclohexyl)phenyl)methanol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

-

(R)-cyclohexyl(phenyl)methanol. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Technical Guide to the Solubility Profile of Cyclohexyl 2-(piperidinomethyl)phenyl ketone in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of Cyclohexyl 2-(piperidinomethyl)phenyl ketone, a compound of interest in pharmaceutical and chemical research. In the absence of publicly available quantitative solubility data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. It offers detailed, field-proven methodologies for solubility determination, including gravimetric analysis and the crystal disappearance method. Furthermore, this guide presents a theoretical analysis of the compound's expected solubility based on its structural characteristics and provides a curated list of organic solvents categorized by polarity to aid in experimental design. The protocols are designed to be self-validating, ensuring the generation of accurate and reproducible data.

Introduction: Understanding the Compound

Cyclohexyl 2-(piperidinomethyl)phenyl ketone is a complex organic molecule featuring a cyclohexyl ring, a phenyl ring substituted with a piperidinomethyl group, and a ketone functional group.[1] Its chemical structure (Figure 1) suggests a molecule with both non-polar (cyclohexyl and phenyl rings) and polar (ketone and the tertiary amine in the piperidine ring) characteristics. This amphiphilic nature makes its solubility behavior in different organic solvents a critical parameter for various applications, including:

-

Reaction Chemistry: Solvent choice is paramount for controlling reaction kinetics, yield, and purity.

-

Purification: Crystallization, a common purification technique, is highly dependent on the solute's solubility in the chosen solvent system.[2][3]

-

Formulation Development: In the pharmaceutical industry, understanding solubility is fundamental for developing effective drug delivery systems.[4]

Figure 1: Chemical Structure of Cyclohexyl 2-(piperidinomethyl)phenyl ketone

Caption: The chemical structure of Cyclohexyl 2-(piperidinomethyl)phenyl ketone (C19H27NO) reveals both hydrophobic (cyclohexyl, phenyl) and hydrophilic (ketone, piperidine) moieties.

Given the structural similarity to cyclohexyl phenyl ketone, which is generally more soluble in non-polar organic solvents, a similar trend can be anticipated for the title compound.[5] However, the presence of the polar piperidinomethyl group may enhance its solubility in more polar solvents compared to its unsubstituted counterpart.

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent plays a crucial role. Organic solvents can be broadly classified as polar protic, polar aprotic, and non-polar.

-

Non-polar solvents (e.g., hexane, toluene, cyclohexane) are expected to be effective at dissolving the non-polar cyclohexyl and phenyl portions of the molecule.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) may offer a good balance, capable of interacting with both the non-polar and polar regions of the molecule.

-

Polar protic solvents (e.g., methanol, ethanol) might have more complex interactions. While they can hydrogen bond with the ketone's oxygen and the piperidine's nitrogen, the large non-polar regions of the molecule may limit overall solubility.

To facilitate solvent selection for experimental determination, Table 1 provides a list of common organic solvents organized by their relative polarity.[6][7][8][9]

Table 1: Properties of Common Organic Solvents

| Solvent | Formula | Relative Polarity | Boiling Point (°C) |

| Hexane | C₆H₁₄ | 0.009 | 69 |

| Cyclohexane | C₆H₁₂ | 0.006 | 81 |

| Toluene | C₇H₈ | 0.099 | 111 |

| Diethyl Ether | C₄H₁₀O | 0.117 | 35 |

| Dichloromethane | CH₂Cl₂ | 0.309 | 40 |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | 66 |

| Ethyl Acetate | C₄H₈O₂ | 0.228 | 77 |

| Acetone | C₃H₆O | 0.355 | 56 |

| Isopropanol | C₃H₈O | 0.546 | 82 |

| Ethanol | C₂H₆O | 0.654 | 78 |

| Methanol | CH₄O | 0.762 | 65 |

| Acetonitrile | C₂H₃N | 0.460 | 82 |

| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | 153 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 0.444 | 189 |

| Water | H₂O | 1.000 | 100 |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following sections detail two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining solubility.[4][10][11][12] It involves preparing a saturated solution, separating the dissolved solute, and quantifying it by mass after solvent evaporation.

3.1.1. Protocol for Gravimetric Solubility Determination

-

Preparation of a Saturated Solution:

-

Add an excess amount of Cyclohexyl 2-(piperidinomethyl)phenyl ketone to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13] The presence of undissolved solid is crucial to confirm saturation.[13]

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the filtered solution. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the container in a fume hood. For high-boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

-

Measure the final weight of the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Mass of dissolved solute (g) / Volume of solvent used (L))

-

3.1.2. Workflow for Gravimetric Analysis

Caption: Workflow for determining solubility using the gravimetric method.

Crystal Disappearance (Clear Point) Method

The crystal disappearance method, also known as the polythermal or temperature variation method, is a dynamic technique that is particularly useful for determining the temperature-dependent solubility of a compound.[14][15] This method involves heating a suspension of a known composition and identifying the temperature at which all the crystals dissolve (the clear point).

3.2.1. Protocol for Crystal Disappearance Method

-

Sample Preparation:

-

Accurately weigh a known amount of Cyclohexyl 2-(piperidinomethyl)phenyl ketone and a known amount of the desired solvent into a small vial or test tube.

-

Ensure the vial is securely sealed to prevent solvent evaporation during heating.

-

-

Heating and Observation:

-

Place the vial in a temperature-controlled heating block or a specialized instrument like a Crystal16 or Crystalline apparatus, which allows for automated heating and turbidity detection.[15]

-

Slowly heat the suspension at a controlled rate (e.g., 0.5 °C/min) while continuously stirring or agitating the mixture.

-

Visually or instrumentally monitor the suspension for the point at which the last crystal dissolves. This temperature is the clear point and represents a single point on the solubility curve for that specific concentration.

-

-

Data Collection:

-

Record the clear point temperature for the prepared concentration.

-

To construct a solubility curve, repeat the experiment with different solute-to-solvent ratios.

-

3.2.2. Workflow for Crystal Disappearance Method

Caption: Workflow for determining temperature-dependent solubility using the crystal disappearance method.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Cyclohexyl 2-(piperidinomethyl)phenyl ketone and the organic solvents used for solubility determination.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when using volatile organic solvents.[18][19]

-

Material Safety Data Sheet (MSDS): Consult the MSDS for Cyclohexyl 2-(piperidinomethyl)phenyl ketone and all solvents used to understand their specific hazards, handling procedures, and disposal requirements.[16]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and regulatory guidelines.[17]

Conclusion

This technical guide provides a robust framework for researchers to determine the solubility profile of Cyclohexyl 2-(piperidinomethyl)phenyl ketone in various organic solvents. By following the detailed protocols for the gravimetric and crystal disappearance methods, scientists can generate the critical data needed to advance their research and development efforts. The provided information on solvent properties and safety considerations further supports the execution of these experiments in a scientifically sound and safe manner. The generation of this solubility data will be a valuable contribution to the chemical and pharmaceutical sciences.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Polarity of Solvents. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis Crystallization Systems. Retrieved from [Link]

-

Acetone Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Freechemistryonline Blog. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.

- A Technical Guide to the Solubility of 2-Methyl-6-nitrobenzaldehyde in Organic Solvents. (n.d.). Benchchem.

- Polarity Index. (n.d.).

-

Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (2005). Google Patents.

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

Solubility. (2021, November 25). Technobis Crystallization Systems. Retrieved from [Link]

- Crystalliz

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

-

Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]

-

Cyclohexyl phenyl ketone. (n.d.). Solubility of Things. Retrieved from [Link]

-

Cyclohexyl phenyl ketone. (n.d.). PubChem. Retrieved from [Link]

- Laboratory Safety. (n.d.).

-

School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

Crystallization | Organic Chemistry Lab Techniques. (2024, January 5). YouTube. Retrieved from [Link]

-

Part D: Chemical Safety Procedures for Laboratories. (2020, January 15). UW-La Crosse. Retrieved from [Link]

Sources

- 1. cyclohexyl 2-(piperidinomethyl)phenyl ketone | 898773-89-2 [sigmaaldrich.com]

- 2. Crystallization – All About Drugs [allfordrugs.com]

- 3. youtube.com [youtube.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. scribd.com [scribd.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. crystallizationsystems.com [crystallizationsystems.com]

- 15. crystallizationsystems.com [crystallizationsystems.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. cdc.gov [cdc.gov]

- 18. Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 19. uwlax.edu [uwlax.edu]

Methodological & Application

Application Note: High-Efficiency Synthesis of Piperidinomethyl Ketones (Mannich Bases)

This Application Note is structured to address the synthesis of piperidinomethyl ketones .

Scientific Clarification: The chemical structure "piperidinomethyl ketone" (a ketone bearing a piperidinyl-methyl group, typically at the

Note: The term "Reductive Amination" strictly refers to the conversion of a carbonyl to an amine (

Abstract & Core Directive

This guide outlines the procedure for synthesizing piperidinomethyl ketones, a subclass of

Scientific Principles & Mechanism

The Mannich vs. Reductive Amination Distinction

To ensure experimental success, the distinction between these pathways must be understood:

-

Mannich Reaction (Target Pathway): Preserves the carbonyl group.[1] Adds a carbon atom (from formaldehyde) and an amine.[1][2][3][4]

-

Product: Piperidinomethyl Ketone (

).[1]

-

-

Reductive Amination: Reduces the carbonyl group to an amine using a hydride source (e.g.,

).[1]-

Product: N-alkyl piperidine (

).[1]

-

Mechanistic Pathway

The reaction proceeds via the in situ formation of a reactive iminium ion from formaldehyde and piperidine, which undergoes electrophilic attack by the enol form of the ketone.

Figure 1: Mechanistic pathway of the Mannich reaction showing the convergence of the enol and iminium species to form the

Experimental Protocol

Target Molecule: 3-(Piperidin-1-yl)-1-arylethan-1-one (General Structure)

Reagents & Materials

| Reagent | Role | Stoichiometry | Notes |

| Methyl Ketone (e.g., Acetophenone) | Substrate (Nucleophile) | 1.0 equiv | Must have enolizable |

| Piperidine Hydrochloride | Amine Source | 1.1 - 1.2 equiv | Use of HCl salt is critical to provide the acid catalyst and prevent side reactions. |

| Paraformaldehyde | Electrophile Source | 1.2 - 1.5 equiv | Depolymerizes in situ to formaldehyde.[1] Preferred over formalin for anhydrous protocols.[1] |

| Ethanol (Absolute) | Solvent | 5-10 mL/mmol | High solubility for reactants, low solubility for product salt (facilitates isolation).[1] |

| Conc. HCl | Catalyst (Optional) | 1-2 drops | Only if starting with free amine.[1] |

Step-by-Step Methodology

Step 1: Preparation of the Amine Salt (If starting with free piperidine)

-

Dissolve piperidine (1.0 equiv) in minimal ethanol.[1]

-

Cool to 0°C in an ice bath.

-

Slowly add concentrated HCl (1.0 equiv) dropwise with vigorous stirring. White fumes and precipitate may form.[1]

-

Critical Check: Ensure pH is acidic (pH < 3).[1] The Mannich reaction requires acidic conditions to generate the iminium ion and the ketone enol.[1]

Step 2: One-Pot Condensation

-

To the reaction vessel containing the Piperidine HCl solution (or commercial salt suspended in ethanol), add the Methyl Ketone (1.0 equiv).[1]

-

Add Paraformaldehyde (1.2 equiv) in one portion.[1]

-

Add a catalytic amount of concentrated HCl (2-3 drops) to ensure the system remains acidic throughout the reaction.[1]

-

Equip the flask with a reflux condenser.[1]

Step 3: Reflux & Reaction Monitoring

-

Heat the mixture to reflux (approx. 80°C for ethanol).

-

Maintain reflux for 2 to 12 hours .

-

Monitoring: TLC is often difficult due to the polarity of the amine salt.[1] NMR aliquots or consumption of the ketone (UV) are more reliable.[1]

-

Visual Cue: The reaction mixture often turns from a suspension to a clear solution (as paraformaldehyde depolymerizes), then may precipitate the product salt later.[1]

-

Step 4: Isolation & Purification

-

Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill to 0°C.

-

Precipitation: The product usually crystallizes as the hydrochloride salt.[1] If no precipitate forms, add diethyl ether or acetone to induce crystallization.[1]

-

Filtration: Filter the white solid under vacuum.

-

Washing: Wash the filter cake with cold acetone or ether to remove unreacted ketone and non-basic impurities.[1]

-

Free Base Liberation (Optional): If the free base is required:

Optimization & Troubleshooting (Expertise & Experience)

The "Curse of the Mannich" is the reversibility of the reaction (Retro-Mannich) and the formation of bis-adducts.

| Issue | Root Cause | Corrective Action |

| No Reaction / Low Yield | Insufficient Acid | Ensure pH is < 3.[1] The iminium ion cannot form in basic media.[1] Add conc. HCl. |

| Bis-Mannich Formation | Excess Formaldehyde/Amine | If the ketone has two active |

| Product Oiling Out | Solvent Polarity | If the HCl salt oils out instead of crystallizing, triturate with acetone/ether.[1] Alternatively, switch solvent to Isopropanol (higher boiling point, better crystallization).[1] |

| Retro-Mannich (Decomposition) | High pH / Heat | The product is unstable in hot base. Perform base liberation at 0°C and avoid prolonged heating of the free base. |

Safety Considerations

-

Paraformaldehyde: A suspected carcinogen.[1] Depolymerizes to formaldehyde gas.[1] Handle in a fume hood.

-

Piperidine: Toxic by absorption and inhalation.[1] Potent stench. Double-glove and use a bleach trap for glassware cleaning.[1]

-

Exotherm: The formation of the iminium ion can be exothermic.[1]

References

-

Classical Mannich Mechanism & Scope

-

Synthesis of Tolperisone (Piperidinomethyl ketone analog)

-

Modern Catalytic Variants

-

General Protocol Verification

-

"Synthesis of Piperidine and p-Chloroaniline Mannich bases." Journal of American Science, 2020 .[1]

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. oarjbp.com [oarjbp.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Solvent Selection for the Recrystallization of Piperidinomethyl Phenyl Ketones

Introduction

Piperidinomethyl phenyl ketones represent a significant class of compounds in medicinal chemistry and drug development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Their purification to meet the stringent requirements of the pharmaceutical industry is paramount. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, capable of yielding high-purity products when optimized.[1][2][3] The success of this technique, however, is critically dependent on the judicious selection of a suitable solvent or solvent system.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting an optimal solvent for the recrystallization of piperidinomethyl phenyl ketones. The inherent structural features of these molecules—a polar ketone group, a basic piperidine ring, and a nonpolar phenyl group—present a unique challenge in solubility that necessitates a systematic approach to solvent screening.

Foundational Principles of Solvent Selection

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[3][5] Additionally, impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures to allow for their effective removal.[4] The principle of "like dissolves like" serves as a fundamental starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4][6]

Piperidinomethyl phenyl ketones possess both polar (ketone, amine) and nonpolar (phenyl ring) functionalities. This amphiphilic nature suggests that a single solvent may not be ideal, often leading to the exploration of mixed-solvent systems.[4][7] In a mixed-solvent system, one solvent (the "good" solvent) readily dissolves the compound, while the other (the "anti-solvent" or "poor" solvent) is a poor solvent for the compound but is miscible with the "good" solvent.[4][8]

Pre-screening and Solvent Considerations

A preliminary assessment of the compound's structure can guide the initial solvent selection. The presence of the ketone and piperidine moieties suggests that solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol, isopropanol), may be effective.[9] The aromatic phenyl group indicates potential solubility in aromatic solvents like toluene.[6]

Key Solvent Characteristics to Consider:

-

Polarity: A range of solvents with varying polarities should be screened.

-

Boiling Point: The solvent's boiling point should be high enough to provide a significant temperature differential for solubility but low enough for easy removal from the purified crystals.[4] It is also advisable that the solvent's boiling point is lower than the melting point of the compound to avoid "oiling out".[4]

-

Reactivity: The solvent must be inert and not react with the piperidinomethyl phenyl ketone.

-

Safety and Environmental Impact: Less toxic and more environmentally benign solvents should be prioritized.

A logical workflow for solvent selection is depicted below:

Caption: Optimization flowchart for the recrystallization process.

Conclusion

The selection of an appropriate solvent is a critical step that dictates the success of the recrystallization of piperidinomethyl phenyl ketones. A systematic screening approach, beginning with single solvents of varying polarities and progressing to mixed-solvent systems, is the most effective strategy. By carefully considering the principles of solubility and employing a methodical experimental protocol, researchers can achieve high purity and yield, ensuring the quality of these important pharmaceutical compounds.

References

-

SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Nichols, L. (2021). 4. Crystallization. Chemistry LibreTexts. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]

-

Myerson, A. S., & Kim, S. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design, 18(2), 1038–1046. [Link]

-

Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4), e17169. [Link]

- Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach (6th ed.). Cengage Learning.

-

Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 67(4). [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

- Da Silva, A. F., et al. (2022). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. In Organic Chemistry: A Problem-Solving Approach. Elsevier.

-

University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. rubingroup.org [rubingroup.org]

- 7. reddit.com [reddit.com]

- 8. scispace.com [scispace.com]

- 9. Tips & Tricks [chem.rochester.edu]

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Amino Ketones

[1]

Executive Summary

The synthesis of sterically hindered

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these steric barriers. By leveraging the Arrhenius pre-exponential factor modification and dipolar polarization , this protocol enables the coupling of sterically encumbered amines (e.g., tert-butylamine, adamantylamine) with hindered ketones in minutes rather than days, suppressing side reactions and increasing isolated yields by up to 40% compared to thermal reflux.

Mechanistic Insight: Overcoming the Steric Barrier

The Challenge: Substitution vs. Elimination

In the synthesis of

-

Thermal Conditions: Bulky amines act as bases rather than nucleophiles, favoring the formation of vinyl ketones (elimination products) and polymerized tars.

-

Microwave Conditions: Rapid dielectric heating creates a steep thermal gradient. According to the specific microwave effect theory, MW irradiation stabilizes the more polar transition state (

) over the less polar elimination transition state, effectively "steering" the reaction toward the kinetic substitution product.

Visualization: Reaction Energy Landscape

The following diagram illustrates how MW irradiation alters the effective reaction pathway for hindered substrates.

Figure 1: Divergent reaction pathways. Microwave irradiation selectively lowers the activation energy for the polar substitution pathway.

Validated Protocols

Protocol A: Direct Alkylation of -Bromoketones (The "Bupropion" Route)

Best for: Synthesizing secondary

Reagents:

-

Substrate:

-Bromo-propiophenone (or derivative) (1.0 equiv) -

Nucleophile: tert-Butylamine (excess, 2.5 equiv)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (ACN).

-

Note: NMP is preferred for its high loss tangent (

), ensuring rapid heating.

-

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-transparent pressure vial (e.g., Pyrex), dissolve 1.0 mmol of

-bromoketone in 3 mL of NMP. -

Addition: Add 2.5 mmol of the bulky amine.

-

Critical Step: Do not add inorganic base (

) initially. The excess amine acts as the proton scavenger. Inorganic bases can promote polymerization in NMP under MW.

-

-

Sealing: Cap the vial with a Teflon-lined septum. Ensure the vessel is rated for 20 bar pressure.

-

Irradiation (Constant Temperature Mode):

-

Temperature: 130°C

-

Ramp Time: 1:00 min (Fast ramp is crucial to bypass low-temp decomposition)

-

Hold Time: 10:00 min

-

Stirring: High (magnetic stir bar)

-

Power: Dynamic (Max 200W)

-

-

Workup:

-

Cool to <50°C using compressed air (integrated in most MW reactors).

-

Pour mixture into 15 mL saturated aqueous

. -

Extract with Ethyl Acetate (

mL). -

Wash organic layer with water (to remove NMP) and brine.

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Comparison:

| Parameter | Conventional Thermal (Reflux) | Microwave Protocol (130°C) |

|---|---|---|

| Time | 18 - 24 Hours | 10 Minutes |

| Yield | 45 - 55% | 82 - 91% |

| Major Impurity |

Protocol B: Three-Component Mannich Reaction (Hindered Systems)

Best for:

Reagents:

-

Ketone: Acetophenone derivative (1.0 equiv)

-

Aldehyde: Paraformaldehyde (1.2 equiv)

-

Amine: Secondary cyclic amine (e.g., piperidine) or hindered acyclic amine (1.1 equiv)

-

Catalyst: Silica Nanoparticles (SNPs) or

(10 mol%) -

Solvent: Ethanol (Green solvent, excellent MW absorber).

Step-by-Step Methodology:

-

Assembly: In a 10 mL MW vial, combine the ketone (1.0 mmol), paraformaldehyde (1.2 mmol), and amine (1.1 mmol).

-

Catalyst: Add 100 mg of Silica Nanoparticles (SNPs) or 10 mol% Ytterbium Triflate.

-

Why SNPs? They provide a heterogeneous surface area that stabilizes the iminium ion intermediate, which is the rate-determining species for hindered amines.

-

-

Irradiation:

-

Temperature: 100°C

-

Time: 5 - 15 minutes

-

Pressure Limit: 250 psi

-

-

Workup:

-

Dilute with warm ethanol.

-

Filtration: Filter off the SNPs (catalyst can be washed with EtOAc and reused).[1]

-

Cool filtrate to 4°C to crystallize the Mannich base hydrochloride (if HCl was used) or evaporate for free base.

-

Optimization & Troubleshooting Workflow

The following decision tree guides the optimization of reaction conditions based on observed intermediates.

Figure 2: Optimization logic for hindered amino ketone synthesis.

Critical Safety & Handling

-

Pressure Management: The reaction of

-haloketones with amines is exothermic. In a closed MW vessel, this can lead to rapid pressure spikes. Always set a pressure limit (typically 20-25 bar) on the instrument. -

Venting: Tert-butylamine has a low boiling point (78°C). Ensure the vessel is cooled to room temperature before decapping to prevent solvent bump/aerosolization.

-

Quench: Residual

-haloketones are potent lachrymators. Quench all glassware and reaction mixtures with dilute ammonia or sodium thiosulfate before cleaning.

References

-

Jadhav, J., et al. (2020).[1] Microwave-Assisted Multi-Component Synthesis of β-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. Rasayan Journal of Chemistry. [Link]

-

Bozinovic, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

-

Gadhwal, S., et al. (2010). Silica-supported Boric Acid: An Efficient and Reusable Heterogeneous Catalyst for the Synthesis of β-Amino Carbonyl Compounds. Synthetic Communications. [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Mannich Reaction of Cyclohexyl Phenyl Ketone

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming challenges associated with the Mannich reaction of cyclohexyl phenyl ketone. This sterically hindered ketone presents unique challenges, and this document provides a structured approach to troubleshooting and optimization.

Fundamental Principles: The Challenge of Steric Hindrance

The Mannich reaction is a three-component condensation used to synthesize β-amino carbonyl compounds, known as Mannich bases.[1][2] The reaction involves an enolizable ketone (cyclohexyl phenyl ketone), an aldehyde (typically formaldehyde), and a secondary amine.[3] The core mechanism proceeds in two key stages:

-

Iminium Ion Formation: The amine reacts with formaldehyde to form an electrophilic iminium ion.[1][4]

-

Enol Attack: The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the final Mannich base.[3][5]

With cyclohexyl phenyl ketone, the bulky cyclohexyl and phenyl groups create significant steric hindrance around the α-carbon, which can impede both the formation of the enol and its subsequent attack on the iminium ion, often leading to low yields.[6] Understanding this steric challenge is the first step in effective troubleshooting.

Diagram: Core Reaction Mechanism

Caption: The acid-catalyzed Mannich reaction pathway.

Troubleshooting Guide (Q&A)

This section addresses specific experimental failures and provides targeted solutions.

Q1: My reaction shows very low conversion, and I recover most of my starting ketone. What's the likely cause?

A1: This is a classic symptom of poor reaction kinetics, likely stemming from the steric hindrance of cyclohexyl phenyl ketone. The formation of the enol or its attack on the iminium ion is too slow under your current conditions.

Causality & Solution:

-

Insufficient Enol/Enolate Formation: The α-protons on the cyclohexyl ring are sterically hindered. Acid catalysis is crucial for forming the enol intermediate.[5]

-

Slow Iminium Ion Formation: The initial condensation between the amine and formaldehyde might be slow or incomplete.

-

Action: Ensure high-purity reagents. Paraformaldehyde, a common source of formaldehyde, can depolymerize inefficiently.[8] Consider using an aqueous formaldehyde solution (formalin), but be mindful of the impact of water on your reaction.

-

-

Inadequate Reaction Conditions: Sterically hindered substrates often require more forcing conditions.

-

Action 1 (Temperature): Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to track the consumption of starting material versus the formation of byproducts. Lower temperatures generally favor the desired product, but a higher energy input may be necessary here.[8]

-

Action 2 (Time): Extend the reaction time significantly (e.g., from 4 hours to 24 hours) and monitor progress.

-

Q2: My starting material is consumed, but the yield of the desired Mannich base is still low. What side reactions should I consider?

A2: If the starting material is gone, the issue lies with competing reactions or product decomposition. For this system, the most probable culprits are self-condensation of the ketone, polymerization, or decomposition of the product during workup.

Causality & Solution:

-

Aldol Self-Condensation: The enol of cyclohexyl phenyl ketone can react with another molecule of the ketone instead of the iminium ion. This is more likely if the concentration of the iminium ion is low.

-

Action: Employ a slow-addition strategy. Prepare a solution of the ketone and add it dropwise to the mixture of the amine, formaldehyde, and acid. This maintains a low concentration of the ketone relative to the iminium ion, favoring the Mannich reaction.[8]

-

-

Formaldehyde Polymerization: Formaldehyde is highly reactive and can self-polymerize, reducing its availability for iminium ion formation.[8]

-

Action: Use fresh formaldehyde sources. Consider preparing the iminium ion in situ before adding the ketone.

-

-

Retro-Mannich Reaction: The Mannich reaction is reversible. Your product may be decomposing back to the starting materials during aqueous or thermal workup.[9] This is a very common cause of unexpectedly low yields.

-

Action: Avoid high temperatures and extreme pH during workup. Neutralize the reaction mixture carefully at low temperatures (0-5 °C) using a mild base like saturated sodium bicarbonate solution instead of strong bases like NaOH.[9] For highly sensitive products, consider a non-aqueous workup or in-situ protection of the amine before isolation.[9]

-

Q3: I've tried optimizing conditions, but the yield is still unsatisfactory. Is there a more robust method for hindered ketones like this?

A3: Yes. When standard three-component conditions fail, the most effective strategy is to use a pre-formed iminium salt. This decouples the formation of the electrophile from the main reaction, providing greater control.[8]

Causality & Solution:

-

Bypassing Unfavorable Equilibrium: The in situ formation of the iminium ion is an equilibrium process. For hindered systems, having a stoichiometric amount of a highly reactive, pre-formed electrophile can dramatically improve conversion.

-

Action: Use a commercially available or freshly prepared iminium salt, such as Eschenmoser's salt ([CH₂=N(CH₃)₂]⁺I⁻). This salt is highly electrophilic and reacts cleanly with enols or enolates.[8] This approach simplifies the reaction to a two-component system: the ketone and the iminium salt. See the protocol below for a detailed procedure.

-

Diagram: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Can I use a primary amine instead of a secondary amine? A: While possible, it is generally not recommended for achieving high yields of a simple Mannich base. The product formed from a primary amine is a secondary amine, which still has an N-H proton. This product can react again with formaldehyde and the ketone, leading to multiple additions and potential polymerization.[5][8] Secondary amines are used to ensure the reaction stops after a single addition.

Q: What is the best solvent for this reaction? A: Protic solvents like ethanol, methanol, or acetic acid are commonly used because they help stabilize the iminium ion intermediate.[10] For the sterically hindered cyclohexyl phenyl ketone, using a higher-boiling solvent like isopropanol or dioxane might be beneficial to allow for higher reaction temperatures.

Q: How critical is the pH of the reaction? A: It is very critical. The reaction is typically acid-catalyzed to promote both iminium ion formation and enolization of the ketone.[8] However, conditions that are too acidic can lead to unwanted side reactions, while basic conditions are generally not effective for this type of transformation with a simple ketone. The optimal pH is often substrate-dependent and may require screening.

Q: My product seems to be an oil that is difficult to purify. Any suggestions? A: Mannich bases are often oils and can be challenging to crystallize. Purification by flash column chromatography on silica gel is standard. If the base is unstable on silica, consider using alumina or treating the silica gel with triethylamine (typically 1-2% in the eluent) to neutralize acidic sites and prevent product decomposition (retro-Mannich reaction) on the column.

Experimental Protocols & Data

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | HCl (10%) | Ethanol | 80 | 6 | 25 |

| 2 | HCl (10%) | Ethanol | 80 | 24 | 40 |

| 3 | Acetic Acid (50%) | Toluene | 110 | 24 | 55 |

| 4 | Pre-formed Iminium Salt | Dichloromethane | 25 | 4 | 85 |

Protocol 1: Standard Three-Component Mannich Reaction

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexyl phenyl ketone (1.0 eq), a secondary amine (e.g., dimethylamine, 1.2 eq as hydrochloride salt), and paraformaldehyde (1.5 eq).

-

Solvent & Catalyst: Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion (or no further progress), cool the mixture to room temperature, then place it in an ice bath.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is neutral (pH 7-8).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reaction with a Pre-formed Iminium Salt (Troubleshooting)

-

Enolate/Enol Formation: Dissolve cyclohexyl phenyl ketone (1.0 eq) in a suitable aprotic solvent like THF or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C.

-

Addition of Salt: Add Eschenmoser's salt (dimethylaminomethyl iodide, 1.1 eq) portion-wise to the stirred solution.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography as described in Protocol 1.[8]

References

-

Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]

-

Anonymous. (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, September 24). Mannich reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

-

Chemistry Steps. (2021, December 1). The Mannich Reaction. Retrieved from [Link]

-

Hassan, S. S. (2023, March 2). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

ResearchGate. (2017, December). Optimization of three-component Mannich reaction conditions. Retrieved from [Link]

-

Zhang, W. et al. (2014). The Redox-Mannich Reaction. Organic Letters. Retrieved from [Link]

-

Comprehensive Organic Name Reactions and Reagents. (2010). Mannich Reaction. Retrieved from [Link]

-

Wang, X. et al. (2011). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Chinese Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. oarjbp.com [oarjbp.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 7. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Preventing retro-Mannich degradation of Cyclohexyl 2-(piperidinomethyl)phenyl ketone

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclohexyl 2-(piperidinomethyl)phenyl ketone. This guide is designed to provide in-depth technical assistance for a common challenge encountered during the handling, workup, and storage of this Mannich base: the retro-Mannich reaction. This degradation pathway can significantly impact yield, purity, and the overall success of your experimental outcomes.

Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Mannich reaction and why is it a concern for Cyclohexyl 2-(piperidinomethyl)phenyl ketone?

The retro-Mannich reaction is the reverse of the Mannich reaction, which is used to synthesize β-amino carbonyl compounds.[1] In the context of Cyclohexyl 2-(piperidinomethyl)phenyl ketone, this degradation pathway involves the fragmentation of the molecule back into its starting materials: cyclohexyl phenyl ketone, formaldehyde, and piperidine.[1]

This reaction is a significant concern because it leads to a decrease in the yield of your desired product and introduces impurities into your reaction mixture, complicating purification and potentially affecting the biological or chemical properties of your final compound. The equilibrium-driven nature of this reaction means that under certain conditions, the degradation of the Mannich base is favored.[1]

dot graph "Retro_Mannich_Degradation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes mannich_base [label="Cyclohexyl 2-(piperidinomethyl)phenyl ketone"]; transition_state [label="Iminium Ion Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; products [label="Cyclohexyl phenyl ketone +\nFormaldehyde + Piperidine"];

// Edges mannich_base -> transition_state [label="Degradation Initiation"]; transition_state -> products [label="Fragmentation"];

// Graph attributes graph [bgcolor="transparent"]; } dot Figure 1: Simplified schematic of the retro-Mannich degradation pathway for Cyclohexyl 2-(piperidinomethyl)phenyl ketone.

Q2: What are the primary factors that trigger the retro-Mannich degradation of my compound?

Several experimental conditions can promote the retro-Mannich reaction. Understanding these factors is the first step toward prevention.

-

Elevated Temperatures: Mannich bases, including Cyclohexyl 2-(piperidinomethyl)phenyl ketone, are often thermally labile. Heating during reaction workup, purification (e.g., distillation), or even storage at ambient temperature for extended periods can provide the necessary activation energy for the reverse reaction to occur.[1]

-

Extreme pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the retro-Mannich reaction.

-

Acidic Conditions: Protonation of the carbonyl oxygen of the ketone weakens the crucial carbon-carbon bond, facilitating its cleavage.

-

Basic Conditions: Strong bases can deprotonate the carbon alpha to the carbonyl group, initiating an elimination-type mechanism that leads to fragmentation.[1]

-

-

Presence of Water: During aqueous workups, water can act as a nucleophile and facilitate the hydrolysis of the iminium ion intermediate, shifting the equilibrium towards the starting materials.[1]

| Factor | Effect on Cyclohexyl 2-(piperidinomethyl)phenyl ketone | General Recommendation |

| Temperature | Increases reaction rate of degradation. | Maintain low temperatures (0-25°C) during workup and storage. |

| pH | Catalyzes degradation at both high and low pH. | Maintain a neutral to slightly basic pH (7-8.5). |

| Water | Can facilitate hydrolysis of intermediates. | Minimize contact with water, especially under harsh pH/temperature. |

Table 1: Key Factors Influencing Retro-Mannich Degradation.

Q3: How can I detect if my sample of Cyclohexyl 2-(piperidinomethyl)phenyl ketone is degrading?

The most common indicators of retro-Mannich degradation include:

-

Lower than expected yields after synthesis and purification.

-

Re-isolation of starting materials (cyclohexyl phenyl ketone and piperidine) from the product mixture.

-

Appearance of new, unexpected spots on Thin Layer Chromatography (TLC) or peaks in your analytical chromatograms (HPLC, GC-MS).

-

Changes in the physical appearance of the sample upon storage (e.g., color change, oiling out of a solid).

For definitive identification of degradation products, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed to resolve the active pharmaceutical ingredient from all potential impurities.[2][3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the volatile degradation products, namely cyclohexyl phenyl ketone and piperidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of the degradation products by comparing the spectra of the degraded sample to that of the pure starting materials and the parent compound.[4]

Troubleshooting Guide

This section provides a structured approach to troubleshoot and prevent the retro-Mannich degradation of Cyclohexyl 2-(piperidinomethyl)phenyl ketone during experimental procedures.

Issue 1: Significant degradation observed after aqueous workup.

Cause: The combination of water, potentially non-neutral pH, and elevated temperature during extraction and solvent removal is likely driving the retro-Mannich reaction.

Solutions:

-

Protocol 1: Temperature-Controlled Aqueous Workup

-

Cooling: Before quenching, cool the reaction mixture to 0-5°C using an ice bath.

-

Neutralization: Instead of strong acids or bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture to a pH of 7-8. Add the solution slowly with vigorous stirring while monitoring the pH.

-

Extraction: Perform the extraction with a pre-chilled organic solvent (e.g., ethyl acetate, dichloromethane) and minimize the time the compound is in contact with the aqueous phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30°C).

-

-

Protocol 2: Non-Aqueous Workup For highly sensitive substrates, avoiding water altogether is the most effective strategy.

-

Solvent Removal: If the reaction solvent is volatile (e.g., THF, DCM), remove it under reduced pressure at low temperature.

-

Direct Purification: The resulting crude residue can be directly purified by flash column chromatography.

-

Trituration: Alternatively, triturate the crude residue with a non-polar solvent (e.g., hexanes, diethyl ether) to precipitate the product or remove non-polar impurities.

-

Issue 2: Degradation occurs during purification by column chromatography.

Cause: Silica gel is slightly acidic and can catalyze the retro-Mannich reaction on the column. Prolonged exposure can lead to significant product loss.

Solutions:

-

Deactivate Silica Gel:

-

Prepare a slurry of silica gel in the desired eluent system.

-

Add 1-2% triethylamine (or another suitable base like diisopropylethylamine) to the slurry and mix thoroughly.

-

Pack the column with the deactivated silica gel. This will neutralize the acidic sites on the silica surface.

-

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.

-

Expedite Purification: Do not let the compound sit on the column for an extended period. Run the column as quickly as possible while maintaining good separation.

Issue 3: The product degrades upon storage.

Cause: Cyclohexyl 2-(piperidinomethyl)phenyl ketone may be unstable as a free base, especially at room temperature and when exposed to atmospheric moisture and carbon dioxide (which can form carbonic acid).

Solutions:

-

Convert to a Salt: The piperidinic nitrogen is basic and can be protonated to form a stable salt.

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate).

-

Slowly add a solution of an acid (e.g., HCl in ether, or a solution of a solid acid like oxalic or tartaric acid) until precipitation is complete.

-

Collect the salt by filtration, wash with cold solvent, and dry under vacuum. Salts are generally more crystalline, less reactive, and have a longer shelf life.

-

-

Storage Conditions: Store the compound (either as the free base or a salt) at low temperatures (-20°C is recommended for long-term storage), under an inert atmosphere (nitrogen or argon), and protected from light.

Advanced Protocol: In-Situ Protection to Prevent Degradation

For particularly sensitive applications where maximizing yield and purity is critical, protecting the piperidine nitrogen in-situ before workup can be highly effective. The Boc (tert-butyloxycarbonyl) group is an excellent choice as it renders the nitrogen non-basic and non-nucleophilic, thus inhibiting the retro-Mannich pathway.

Protocol 3: In-Situ Boc Protection

-

Cooling: After the Mannich reaction is complete, cool the reaction mixture to 0°C.

-

Base Addition: Add triethylamine (1.5 equivalents relative to the piperidine used in the synthesis).

-

Boc Anhydride Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete protection.

-

Workup: Proceed with a standard aqueous workup. The Boc-protected compound is significantly more stable and can be purified by standard silica gel chromatography without the need for deactivation.

-

Deprotection (if necessary): The Boc group can be easily removed later using standard conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is required for subsequent steps.

By understanding the mechanisms of retro-Mannich degradation and implementing these preventative strategies, you can significantly improve the outcome of your experiments involving Cyclohexyl 2-(piperidinomethyl)phenyl ketone.

References

-

HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. (2022). Available at: [Link]

-

Time-dependent profile of decrease of HPLC peak area of compounds 1 and... (n.d.). ResearchGate. Available at: [Link]

-

Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones with Glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS Analysis. (2016). SciELO. Available at: [Link]

-

(PDF) Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones with Glutathione by RP‑TLC, RP‑HPLC and RP‑HPLC‑ESI‑MS Analysis. (2016). ResearchGate. Available at: [Link]

-

THE DEAMINATION OF ALICYCLIC α-AMINOKETONES. (n.d.). Canadian Science Publishing. Available at: [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2017). MDPI. Available at: [Link]

-

(PDF) Study of Reactions of Two Mannich Bases Derived of. (2016). Amanote Research. Available at: [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. Available at: [Link]

-

Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. (n.d.). PMC. Available at: [Link]

-

The Redox-Mannich Reaction. (n.d.). PMC. Available at: [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

-

Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. (2016). SciSpace. Available at: [Link]

-

Protonated cyclopropanes in α-aminoketone deamination. (n.d.). Canadian Science Publishing. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available at: [Link]

-

α-Anilinoketones, Esters and Amides: A Chemical Study. (2012). PMC. Available at: [Link]

-

DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. (2018). ACS Omega. Available at: [Link]

-

Why enol form of cyclohexane-1,3,5-trione is more stable than it's enol form. (2019). YouTube. Available at: [Link]

-

(PDF) A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. (2016). ResearchGate. Available at: [Link]

-

NMR spectra of substituted alpha-aminonitrilecyclohexane mixtures. (2023). Mendeley Data. Available at: [Link]

-

Mannich reaction. (n.d.). Wikipedia. Available at: [Link]

-

Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. (2017). PLOS ONE. Available at: [Link]

-

Synthesis, Antioxidant Evaluation, and Docking Simulation of New Mannich-Type β-Amino Ketone. (2025). MDPI. Available at: [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Available at: [Link]

-

Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. (n.d.). PMC. Available at: [Link]

-

Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

A new approach for the synthesis of α‐ketothioamides from methyl ketone, pyrrolidine/piperidine and elemental sulfur using recyclable magnetic catalyst. (2025). ResearchGate. Available at: [Link]

-

Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. (2015). Macmillan Group. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

-

Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. (2023). MDPI. Available at: [Link]

-

Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). MDPI. Available at: [Link]

-

Mannich Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Overcoming steric hindrance in ortho-substituted phenyl ketone synthesis

Status: Active Agent: Senior Application Scientist Ticket ID: ORTHO-KET-001 Subject: Overcoming steric barriers in ortho-substituted diaryl and aryl-alkyl ketone synthesis.

Introduction

Welcome to the Steric Hindrance Resolution Center. You are likely here because standard Friedel-Crafts acylations yielded regioisomeric mixtures, or your Grignard addition to a nitrile stalled at the imine stage (or worse, resulted in tertiary alcohol over-addition).

Synthesis of ortho-substituted phenyl ketones presents a classic conflict: the ortho substituent creates significant steric strain, inhibiting the trajectory of incoming nucleophiles and destabilizing transition states in metal-catalyzed couplings. This guide prioritizes chelation-controlled additions and high-energy catalytic systems to bypass these thermodynamic and kinetic traps.

Module 1: The Nucleophilic Route (Weinreb Amides)

The Problem: Standard acid chlorides are too reactive. When reacting a sterically hindered acid chloride with an organometallic reagent (R-Li or R-MgX), the product ketone is often more reactive than the starting material, leading to double addition and the formation of a tertiary alcohol.

The Solution: Utilize Weinreb Amides (N-methoxy-N-methylamides).[1] The stable tetrahedral intermediate prevents the collapse to the ketone until the reaction is quenched, effectively "protecting" the carbonyl in situ.

Mechanism of Action

The power of the Weinreb amide lies in the stable 5-membered chelate formed between the metal (Mg or Li) and the methoxy oxygen and carbonyl oxygen. This "anchors" the nucleophile and prevents the expulsion of the leaving group during the reaction.

[2]

Troubleshooting FAQ: Weinreb Protocol

Q: My Grignard reagent isn't reacting with the Weinreb amide. It's just recovering starting material.

-

Diagnosis: The ortho-substituent is blocking the approach of the nucleophile.

-

Fix: Switch from Grignard (R-MgX) to Organolithium (R-Li) reagents. Lithium is smaller and the C-Li bond is more polarized, increasing nucleophilicity. Perform the addition at -78°C to minimize side reactions, then warm to 0°C.